(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea
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Overview
Description
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea is a synthetic organic compound that belongs to the class of thiazolidinyl derivatives. This compound is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a thiourea moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea typically involves the reaction of 4-methoxybenzaldehyde with thiourea and a thiazolidine derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidinyl derivatives.
Scientific Research Applications
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its biological effects.
Comparison with Similar Compounds
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea can be compared with other thiazolidinyl derivatives, such as:
- (2-(4-Methylphenyl)-4-oxo-3-thiazolidinyl)thiourea
- (2-(4-Ethoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea
- (2-(4-Fluorophenyl)-4-oxo-3-thiazolidinyl)thiourea
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the compound’s biological activity, solubility, and reactivity. This compound is unique due to the presence of the methoxy group, which can enhance its solubility and potentially its biological activity compared to other derivatives.
Properties
CAS No. |
130111-91-0 |
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Molecular Formula |
C11H13N3O2S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]thiourea |
InChI |
InChI=1S/C11H13N3O2S2/c1-16-8-4-2-7(3-5-8)10-14(13-11(12)17)9(15)6-18-10/h2-5,10H,6H2,1H3,(H3,12,13,17) |
InChI Key |
RVLIFVJZWWBOTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)NC(=S)N |
Origin of Product |
United States |
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